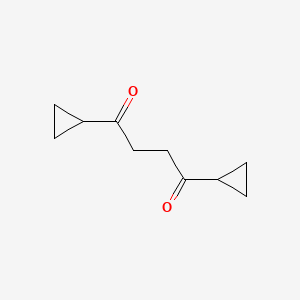![molecular formula C24H18N2O B1658909 [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone CAS No. 62570-16-5](/img/structure/B1658909.png)
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is fused with an indole moiety and a benzoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of substituted derivatives .
科学研究应用
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or receptors.
作用机制
The mechanism of action of [2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-1H-benzo[d]imidazole: This compound also features an indole moiety and has shown significant antimicrobial activity.
5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one: Another indole-containing compound with potential therapeutic applications.
Uniqueness
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone is unique due to its specific structural arrangement, which combines the properties of quinoline, indole, and benzoyl groups.
属性
CAS 编号 |
62570-16-5 |
|---|---|
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC 名称 |
[2-(1H-indol-3-yl)-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18N2O/c27-24(18-9-2-1-3-10-18)26-22-13-7-4-8-17(22)14-15-23(26)20-16-25-21-12-6-5-11-19(20)21/h1-16,23,25H |
InChI 键 |
MRWHHLJKEJMCLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-chloro-6-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658827.png)
![5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B1658828.png)

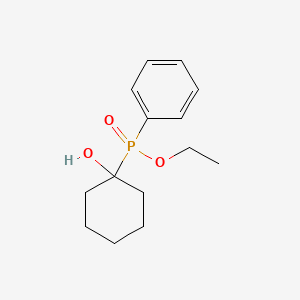
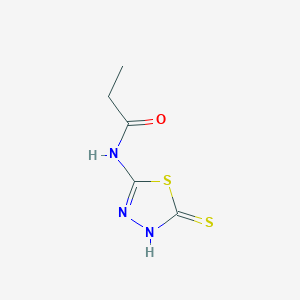
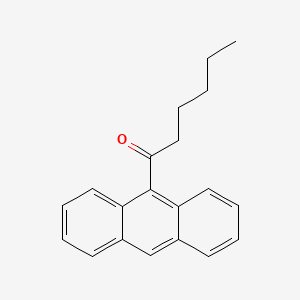
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-bromobenzoate](/img/structure/B1658835.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1658837.png)

![(5E)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658840.png)
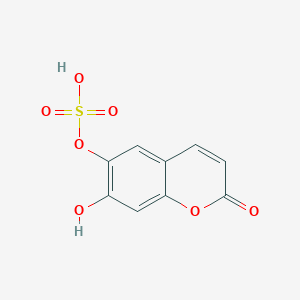
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658845.png)
![[4-[3-(Benzylcarbamoyl)phenyl]phenyl] acetate](/img/structure/B1658847.png)
